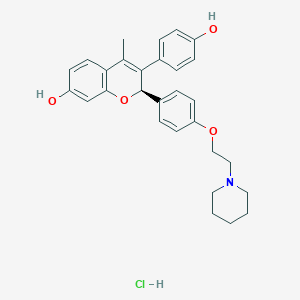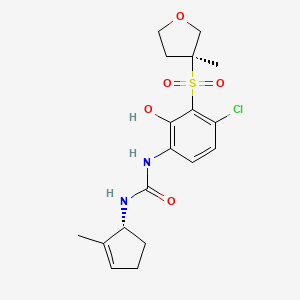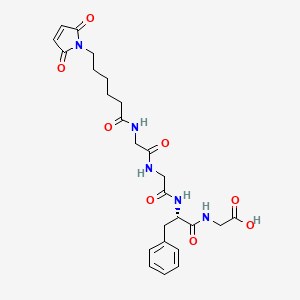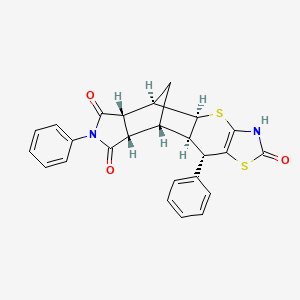![molecular formula C40H26O8 B8144858 5',5''-Bis(4-carboxyphenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B8144858.png)
5',5''-Bis(4-carboxyphenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Vue d'ensemble
Description
5',5''-Bis(4-carboxyphenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid is a useful research compound. Its molecular formula is C40H26O8 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis : This compound can be used to synthesize high-molecular-weight polyamides, which exhibit distinct glass transitions and stability up to 490°C (Hsiao & Chang, 1996).
Coordination Polymers : It serves as a building block for cadmium coordination polymers, showcasing flexibility in their structures (Xue, Li, Ma, Wang, 2015).
Molecular Recognition : Modified forms of this dicarboxylic acid act as ditopic receptors, enabling binding of certain salts through multiple hydrogen bonds (Jeong, Park, Cho, 1996).
Biomedical and Industrial Applications : Derivatives like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether are used in photosensitive polymer compositions for semiconductors (Imoto, Takeda, Tamaki, Taniguchi, Mizuno, 2010).
Chiral Dopants : Chiral diesters derived from this compound are suitable as chiral dopants in certain mediums (Kula, Herman, Chojnowska, 2013).
Liquid Crystalline Polymers : It's a model compound for main chain liquid crystalline polymers containing mesogenic groups and flexible spacers (Centore, Ciajolo, Roviello, Sirigu, Tuzi, 1990).
Supramolecular Networks : Used in the study of intermolecular hydrogen bonds and their effects on liquid-crystalline network structures (Kihara, Kato, Uryu, Fréchet, 1996).
Gas Storage and Redox-Catalysis : Forms stable complexes with metal ions, with potential in gas storage and heterogeneous redox-catalysis applications (Almáši, Vilková, Bednarčík, 2021).
Photocatalysis : Coordination polymers show potential as photocatalysts in the degradation of methylene blue (Xue, Zhang, Lv, Chen, Wang, Chen, Fan, 2021).
Polyesterimides : Utilized in the synthesis of polyesterimides, especially in polymer chemistry involving ether linkages (Venkatesan, Srinivasan, 1993).
Metal-Organic Frameworks (MOFs) : Serves as building blocks for various MOFs, including 1D, 2D, and 3D structures (Sun, Qi, Wang, Che, Zheng, 2010).
Sensing Applications : Used in 3D CdII coordination polymers for sensing nitrobenzene (Wang, Yu, Xu, 2015).
Poly(amide-imide) Films : Its derivatives are used to create transparent and tough films, particularly in polar solvents (Yang, Chen, 1993).
Polymer Thermal Properties : Poly (ester-imide)s derived from this acid demonstrate excellent thermal stability and solubility (Kamel, Mutar, Khlewee, 2019).
Emission Properties in Coordination Polymers : Coordination polymers built with this compound exhibit unique entanglement and emission properties (Singh, Bharadwaj, 2013).
Thermotropic Polyesters : Useful in polymer synthesis, particularly for creating thermotropic polyesters with nematic melts (Kricheldorf, Thomsen, 1992).
Cocrystallization Studies : Plays a role in studying synthons competition/prediction in cocrystallization processes (Du, Zhang, Zhao, Cai, 2006).
Propriétés
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O8/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYHUPHWRFAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)




